
5-(3-Bromophenyl)-4,4-dimethyloxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Bromophenyl)-4,4-dimethyloxazolidin-2-one: is a chemical compound that belongs to the class of oxazolidinones It is characterized by the presence of a bromophenyl group attached to the oxazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)-4,4-dimethyloxazolidin-2-one typically involves the reaction of 3-bromobenzaldehyde with 4,4-dimethyl-2-oxazolidinone. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The oxazolidinone ring can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine atom, to yield debrominated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Various substituted oxazolidinones.
Oxidation Products: Oxidized derivatives of the oxazolidinone ring.
Reduction Products: Debrominated oxazolidinones.
科学研究应用
Chemistry: 5-(3-Bromophenyl)-4,4-dimethyloxazolidin-2-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, inhibiting their activity and thus exhibiting antibacterial properties.
Medicine: The compound is explored for its potential use in the development of new drugs, particularly those targeting bacterial infections. Its ability to inhibit bacterial growth makes it a candidate for further drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of 5-(3-Bromophenyl)-4,4-dimethyloxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound binds to bacterial ribosomes, inhibiting protein synthesis. This leads to the disruption of bacterial growth and replication. The bromophenyl group enhances the compound’s binding affinity to the target enzymes, increasing its efficacy.
相似化合物的比较
5-(4-Bromophenyl)-4,4-dimethyloxazolidin-2-one: Similar structure but with the bromine atom at the para position.
5-(3-Chlorophenyl)-4,4-dimethyloxazolidin-2-one: Chlorine atom instead of bromine.
5-(3-Methylphenyl)-4,4-dimethyloxazolidin-2-one: Methyl group instead of bromine.
Uniqueness: 5-(3-Bromophenyl)-4,4-dimethyloxazolidin-2-one is unique due to the presence of the bromine atom at the meta position of the phenyl ring. This specific substitution pattern influences its reactivity and interaction with biological targets, making it distinct from other similar compounds.
属性
分子式 |
C11H12BrNO2 |
|---|---|
分子量 |
270.12 g/mol |
IUPAC 名称 |
5-(3-bromophenyl)-4,4-dimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H12BrNO2/c1-11(2)9(15-10(14)13-11)7-4-3-5-8(12)6-7/h3-6,9H,1-2H3,(H,13,14) |
InChI 键 |
ICDGALOUPCFOBW-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(OC(=O)N1)C2=CC(=CC=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



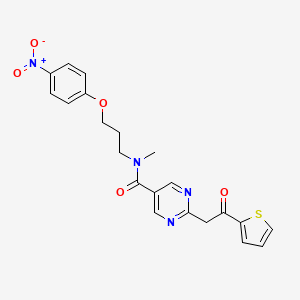
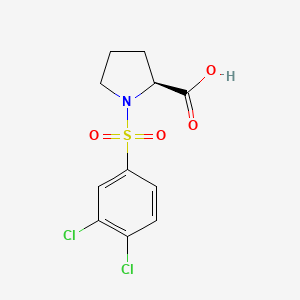

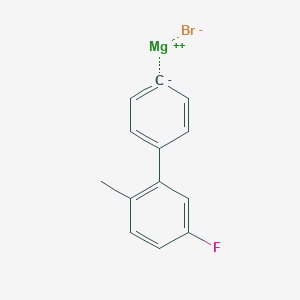

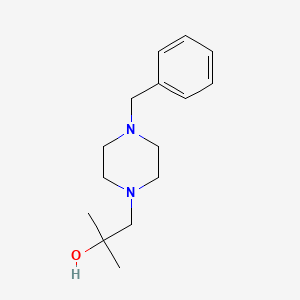

![1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane](/img/structure/B14885976.png)

![(2E)-4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B14885982.png)
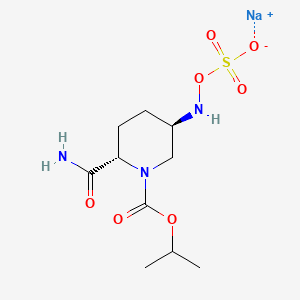
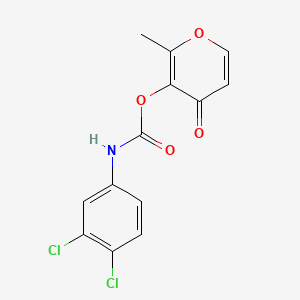
![(3AR,4R,5R,6AS)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B14885997.png)
